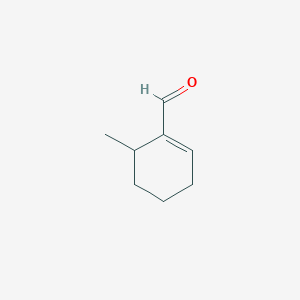

6-Methylcyclohex-1-ene-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHOGSPGVZSSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527439 | |

| Record name | 6-Methylcyclohex-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41437-90-5 | |

| Record name | 6-Methylcyclohex-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methylcyclohex 1 Ene 1 Carbaldehyde

Strategies for the Formation of the Cyclohexene (B86901) Core

The construction of the six-membered ring is a critical step in the synthesis of 6-Methylcyclohex-1-ene-1-carbaldehyde. Various strategies, including cycloaddition and ring-closing reactions, have been employed to achieve this transformation efficiently.

Diels-Alder Reaction Pathways for Cyclohexenecarbaldehyde Derivatives

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, presents a direct and atom-economical route to the cyclohexene framework. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.

The reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and acrolein (propenal) is a classic approach to obtaining a methyl-substituted cyclohexenecarbaldehyde. In this reaction, isoprene acts as the diene, and acrolein serves as the dienophile. The cycloaddition can lead to two primary regioisomers: this compound (the "para" adduct) and 3-methylcyclohex-1-ene-1-carbaldehyde (the "meta" adduct). The regioselectivity of this reaction is a key consideration, with the desired "para" isomer often being the major product due to electronic and steric factors. The reaction is typically governed by kinetic control, where the product that forms fastest is the major product.

To improve the rate and selectivity of the Diels-Alder reaction, various catalysts have been investigated. Lewis acids are particularly effective in catalyzing the cycloaddition of α,β-unsaturated aldehydes and ketones. sinica.edu.tw By coordinating to the carbonyl oxygen of the dienophile (acrolein), Lewis acids lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby accelerating the reaction. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂). sinica.edu.twchempedia.info The use of these catalysts not only enhances the reaction rate, allowing for lower reaction temperatures, but can also influence the regioselectivity, often favoring the formation of the thermodynamically more stable product. For instance, zinc-containing ionic liquids have been shown to be effective catalysts, leading to high regioselectivity for the "para" cycloadduct in the reaction of myrcene (B1677589) with acrolein. epa.gov

| Catalyst | Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (para:meta) |

| None (Thermal) | Isoprene | Acrolein | - | High | Moderate | Moderate |

| Aluminum Chloride | Isoprene | Acrolein | Dichloromethane (B109758) | Low | High | Improved |

| Tin(IV) Chloride | Isoprene | Acrolein | Toluene | Room Temp | Good | High |

| Zinc Chloride | Myrcene | Acrolein | Ionic Liquid | Room Temp | Excellent | High |

Ring-Closing Reactions and Cyclization Approaches

An alternative strategy for constructing the cyclohexene ring involves the cyclization of an acyclic precursor. Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of unsaturated rings of various sizes. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene. wikipedia.org While a direct application of RCM to produce this compound from a specific acyclic diene is not extensively documented in readily available literature, the methodology offers a conceptually viable route. The synthesis of substituted cyclohexenyl-based amino acids has been achieved through RCM, demonstrating its applicability to the formation of functionalized six-membered rings. nih.gov

Another classical approach to the formation of six-membered rings is the Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. arkat-usa.org While this method does not directly yield the target aldehyde, it provides a robust route to a 6-methylcyclohexenone precursor, which could then be further functionalized.

Installation of the Aldehyde and Methyl Functionalities

In some synthetic strategies, the cyclohexene core is formed first, followed by the introduction of the aldehyde and methyl groups.

Directed Functionalization Techniques

Directed functionalization techniques allow for the introduction of functional groups at specific positions on a pre-existing ring system. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO). chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org This method could potentially be applied to a suitably activated 1-methylcyclohexene precursor to install the aldehyde at the desired position. The Vilsmeier reagent is a relatively weak electrophile, so the substrate needs to be sufficiently electron-rich for the reaction to proceed. chemistrysteps.com

Hydroformylation, also known as the oxo process, is another important industrial process that could be adapted for the synthesis. This reaction involves the addition of a formyl group and a hydrogen atom across a double bond of an alkene, using a catalyst, typically a rhodium or cobalt complex. The hydroformylation of a suitable 1-methyl-substituted cyclohexadiene could potentially yield this compound.

For synthetic routes that generate a 6-methylcyclohexenone intermediate, such as the Robinson annulation, subsequent conversion of the ketone to the target aldehyde is necessary. The Shapiro reaction provides a method to convert a ketone into an alkene via a tosylhydrazone intermediate. wikipedia.org While this reaction typically removes the carbonyl group entirely, modifications of this and related reactions can sometimes be used to introduce functionality at the former carbonyl position.

Selective Oxidation Methodologies

One of the most reliable and widely employed methods for the synthesis of aldehydes is the selective oxidation of primary alcohols. In the context of this compound, this involves the oxidation of the corresponding allylic alcohol, (6-methylcyclohex-1-en-1-yl)methanol. The challenge in this approach lies in achieving selective oxidation of the alcohol to the aldehyde without affecting the alkene functionality or causing over-oxidation to a carboxylic acid. Several reagents have been developed for this purpose, each with its own set of advantages regarding selectivity, reaction conditions, and functional group tolerance.

Commonly used oxidizing agents for the conversion of primary allylic alcohols to α,β-unsaturated aldehydes include manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC).

Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. The reaction is heterogeneous, typically carried out by stirring the alcohol with an excess of solid MnO₂ in a non-polar solvent like dichloromethane or chloroform (B151607) at room temperature. The selectivity for allylic alcohols is a key advantage, leaving other alcohol functionalities and the double bond intact. The reaction mechanism is believed to involve the adsorption of the alcohol onto the surface of the MnO₂, followed by a radical process.

Pyridinium Chlorochromate (PCC): PCC is a soluble oxidizing agent that can convert primary alcohols to aldehydes efficiently and in high yields. The reaction is typically performed in dichloromethane. While effective, PCC is a chromium(VI) reagent, which raises environmental and toxicity concerns. Careful control of the reaction conditions is necessary to prevent side reactions.

The choice of the oxidizing agent depends on the specific requirements of the synthesis, such as the presence of other sensitive functional groups in the molecule and scalability.

Table 1: Comparison of Selective Oxidation Reagents for Allylic Alcohols

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| **Manganese Dioxide (MnO₂) ** | Dichloromethane, Room Temp. | High selectivity for allylic/benzylic alcohols, Mild conditions | Heterogeneous reaction, Requires large excess of reagent |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp. | Good yields, Soluble reagent | Chromium(VI) toxicity, Potential for side reactions |

Asymmetric Synthesis and Stereochemical Control

Achieving stereochemical control in the synthesis of this compound and its derivatives is crucial for applications where specific stereoisomers are required. This can be approached through enantioselective methods to generate chiral analogues or through diastereoselective transformations in the synthesis of more complex molecules containing the this compound moiety.

While specific enantioselective syntheses of this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral cyclic compounds can be applied. rsc.org Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α,β-unsaturated aldehydes and their derivatives. ku.ac.aeorganic-chemistry.orgrsc.orgnih.govacs.org Chiral amine catalysts, for instance, can be employed in reactions that establish stereocenters in cyclic systems.

An analogous approach has been demonstrated in the organocatalyzed asymmetric synthesis of chiral 1,3-cyclohexadienals. chemrxiv.orgpressbooks.pub These reactions utilize chiral catalysts to control the facial selectivity of key bond-forming steps, leading to products with high enantiomeric excess. Such methodologies could potentially be adapted for the asymmetric synthesis of 6-methylcyclohexene derivatives.

In the synthesis of complex molecules, the this compound core can serve as a scaffold where subsequent reactions are directed by the existing stereochemistry. The α,β-unsaturated aldehyde functionality is a versatile handle for various diastereoselective transformations.

For example, conjugate addition reactions of organometallic reagents to the β-position of the unsaturated aldehyde can be highly diastereoselective, with the stereochemical outcome often dictated by the steric hindrance of the existing methyl group on the cyclohexene ring. beilstein-journals.org Similarly, nucleophilic addition to the carbonyl group can proceed with facial selectivity, influenced by the conformation of the ring and the substituents. youtube.comnih.gov

The diastereoselectivity of such reactions is a critical consideration in the construction of multiple stereocenters in a controlled manner. The principles of steric and electronic control, as well as the potential for chelation control with certain reagents, are paramount in predicting and achieving the desired diastereomer.

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanisms of the synthetic routes to this compound is essential for optimizing reaction conditions and predicting outcomes. This includes the elucidation of reaction intermediates and the consideration of kinetic and thermodynamic factors.

The Vilsmeier-Haack reaction, a potential method for the formylation of 1-methylcyclohexene, proceeds through a well-defined set of intermediates. The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃). chemistrysteps.comchem-station.comsemanticscholar.orgjk-sci.comijpcbs.comorganic-chemistry.org This electrophilic species then attacks the electron-rich double bond of 1-methylcyclohexene.

The attack of the alkene on the Vilsmeier reagent leads to the formation of a carbocationic intermediate. The regioselectivity of this attack is crucial for the formation of the desired product. The subsequent steps involve the formation of an iminium salt, which is then hydrolyzed during aqueous workup to yield the final aldehyde product. Spectroscopic techniques and trapping experiments can be employed to detect and characterize these transient intermediates.

In the case of allylic oxidation, the mechanism is highly dependent on the oxidant used. For oxidations with MnO₂, the reaction is thought to proceed via a radical mechanism on the surface of the solid reagent. For chromium-based oxidants like PCC, the mechanism involves the formation of a chromate (B82759) ester followed by its decomposition.

The kinetics of the Vilsmeier-Haack reaction with alkenes can be complex and depend on the reactivity of the substrate. For highly reactive alkenes, the formation of the Vilsmeier reagent can be the rate-determining step, while for less reactive alkenes, the electrophilic attack on the double bond may be rate-limiting. rsc.org Kinetic studies, by monitoring the disappearance of reactants and the appearance of products over time, can provide valuable insights into the reaction mechanism and help in optimizing reaction parameters such as temperature and concentration.

Comprehensive Reaction Chemistry and Transformations of 6 Methylcyclohex 1 Ene 1 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen), which is highly polarized. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and basic.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the aldehyde group. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. Due to the conjugation with the cyclohexene (B86901) double bond, 6-Methylcyclohex-1-ene-1-carbaldehyde can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition). The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (like organolithium or Grignard reagents) tend to favor 1,2-addition, while "soft" nucleophiles (like cuprates or enamines) favor 1,4-addition.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product Type | Expected Product Name |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol (1,2-addition) | 1-(6-Methylcyclohex-1-en-1-yl)ethan-1-ol |

| Organolithium Reagent (e.g., C₄H₉Li) | Secondary Alcohol (1,2-addition) | 1-(6-Methylcyclohex-1-en-1-yl)pentan-1-ol |

| Sodium Cyanide (NaCN) followed by acid | Cyanohydrin (1,2-addition) | 2-Hydroxy-2-(6-methylcyclohex-1-en-1-yl)acetonitrile |

| Lithium Diorganocuprate (e.g., (CH₃)₂CuLi) | Aldehyde (1,4-addition) | 2,6-Dimethylcyclohex-1-ene-1-carbaldehyde |

Condensation Reactions and Derivative Formation

Condensation reactions involve a nucleophilic addition step followed by the elimination of a small molecule, typically water. These reactions are crucial for the formation of various aldehyde derivatives, which can be important for characterization or further synthetic transformations. pressbooks.pub

Imine Formation: Reaction with primary amines yields imines (or Schiff bases).

Oxime Formation: Reaction with hydroxylamine (B1172632) forms oximes.

Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives (like 2,4-dinitrophenylhydrazine) produces hydrazones.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with a carbon group, forming a new double bond.

Table 2: Formation of Aldehyde Derivatives

| Reagent | Derivative Class | Product Name |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |

| Methylamine (CH₃NH₂) | Imine (Schiff Base) | N-((6-Methylcyclohex-1-en-1-yl)methylene)methanamine |

| (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) | Alkene (via Wittig) | 1-Methyl-6-vinylcyclohex-1-ene |

Oxidation and Reduction Pathways in Synthetic Manipulations

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing key pathways for synthetic manipulation. masterorganicchemistry.compdx.edu The choice of reagent is critical for achieving selectivity, especially in the presence of the reactive cyclohexene double bond.

Oxidation: The aldehyde can be oxidized to 6-methylcyclohex-1-ene-1-carboxylic acid using various oxidizing agents. Mild reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution are selective for aldehydes. Stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also be used, though they risk reacting with the double bond under harsh conditions.

Reduction: Selective reduction of the aldehyde to (6-methylcyclohex-1-en-1-yl)methanol can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the C=C double bond. youtube.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also reduces the aldehyde to the primary alcohol. Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) typically reduces both the aldehyde and the double bond, yielding (2-methylcyclohexyl)methanol.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product | Selectivity Notes |

|---|---|---|---|

| Oxidation | Tollens' Reagent [Ag(NH₃)₂⁺] | 6-Methylcyclohex-1-ene-1-carboxylic acid | Selective for the aldehyde group. |

| Oxidation | Potassium Permanganate (KMnO₄) | 6-Methylcyclohex-1-ene-1-carboxylic acid | Can potentially oxidize the double bond as well. |

| Reduction | Sodium Borohydride (NaBH₄) | (6-Methylcyclohex-1-en-1-yl)methanol | Highly selective for the carbonyl group. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (6-Methylcyclohex-1-en-1-yl)methanol | Reduces the carbonyl; generally does not reduce isolated C=C bonds. |

| Reduction | H₂ / Palladium (Pd) | (2-Methylcyclohexyl)methanol | Reduces both the aldehyde and the C=C double bond. |

Transformations Involving the Cyclohexene Double Bond

The π-bond of the cyclohexene ring is electron-rich, making it a nucleophile that readily undergoes addition reactions with electrophiles. pdx.edu

Electrophilic Additions and Functionalization

In electrophilic addition, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The presence of the electron-withdrawing aldehyde group deactivates the double bond towards electrophilic attack compared to a simple alkene.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond. The regioselectivity is influenced by the stability of the resulting carbocation intermediate.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) results in a dihalogenated product. The reaction proceeds through a cyclic halonium ion intermediate.

Hydration: Acid-catalyzed addition of water across the double bond yields an alcohol. learncbse.in

Pericyclic Reactions as Dienophiles or Dienes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The conjugated system in this compound makes it an excellent participant in cycloaddition reactions.

Specifically, the electron-deficient double bond, activated by the adjacent aldehyde group, allows the molecule to function effectively as a dienophile in the Diels-Alder reaction. youtube.com This is a [4+2] cycloaddition where the dienophile reacts with a conjugated diene to form a new six-membered ring. For example, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. The stereochemistry of the Diels-Alder reaction is highly specific and predictable. youtube.com While the molecule contains a double bond, it lacks a conjugated 1,3-diene system within its structure, making its role as a diene in a Diels-Alder reaction unlikely. scribd.com

Derivatization and Analogous Compound Synthesis

The structural framework of this compound allows for extensive modification, leading to a wide range of derivatives and more complex molecular architectures. These transformations can be broadly categorized into the functionalization of the cyclic system, modifications of the aldehyde side-chain, and the construction of fused-ring systems.

Preparation of Functionalized Cyclic Systems

The cyclohexene ring of the title compound can be further functionalized through various synthetic strategies, enhancing its molecular diversity. One powerful approach involves sequential tandem addition reactions. For instance, coordination of the alkene to a metal center, such as tungsten, can activate the ring towards protonation and subsequent nucleophilic attack. This methodology allows for the controlled, stereoselective introduction of two new substituents onto the cyclohexene core, yielding highly functionalized cis-3,4-, cis-3,6-, or cis-3,5-disubstituted cyclohexene complexes. nih.gov Subsequent oxidative decomplexation would release the free, functionalized organic molecule.

Another strategy for creating complex cyclic systems is through cycloaddition-fragmentation sequences. While not directly applied to the title aldehyde, analogous transformations using benzene (B151609) oxide as a starting point demonstrate the principle. Cycloaddition with a dienophile followed by a base-promoted fragmentation can lead to highly substituted cyclohexene oxide derivatives. paris-saclay.fr This suggests that the double bond in this compound could potentially participate in similar cycloaddition reactions, leading to novel functionalized cyclic frameworks after subsequent ring-opening or fragmentation steps.

These methods provide pathways to derivatives with varied substitution patterns and stereochemistry, significantly expanding the synthetic utility of the parent aldehyde.

Diversification via Side-Chain Modifications

The aldehyde functional group is a cornerstone of the compound's reactivity, offering numerous avenues for structural diversification. Standard aldehyde chemistry, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to imines and other carbonyl derivatives, is readily applicable.

More advanced modifications include deconjugative α-alkylation. This reaction introduces substituents at the carbon atom adjacent to the carbonyl group (the α-position). For cyclohexenecarboxaldehydes, this can be achieved using a synergistic system of potassium tert-butoxide (tBuOK) and sodium hydride (NaH) under mild conditions. nih.gov This process disrupts the conjugation, yielding a β,γ-unsaturated aldehyde, which can be a valuable intermediate for synthesizing various terpenoids. nih.gov A patent has also described a process for the α-alkylation of α,β-unsaturated aldehydes using a phase transfer agent in a two-phase system, broadening the scope of applicable reaction conditions. google.com

The resulting β,γ-unsaturated aldehyde can undergo further transformations, such as an oxidative fragmentation mediated by lead(IV) acetate (B1210297) to form an allyl acetate, providing another layer of functionalization. nih.gov These side-chain modifications are crucial for building molecular complexity and accessing a wide range of target molecules from a common starting material.

Strategies for Constructing Related Bicyclic or Fused-Ring Systems

This compound serves as a valuable precursor for the synthesis of bicyclic and fused-ring systems through intramolecular cyclization reactions. The strategic placement of a tethered dienophile on the ring or side chain can enable intramolecular Diels-Alder (IMDA) reactions. Such reactions are powerful tools for constructing complex polycyclic frameworks with high stereocontrol, as demonstrated in the synthesis of model systems for zoanthamine (B1237179) alkaloids. nih.gov

Catalytic Transformations

Catalysis offers efficient and selective routes to transform this compound. Both metal-based and organic catalysts can be employed to achieve a wide range of chemical modifications, often with high levels of stereocontrol.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent for the transformation of α,β-unsaturated aldehydes (enals). For instance, palladium catalysts can facilitate the oxidation of related alkyl enol ethers to form enals under mild conditions that tolerate a variety of functional groups. organic-chemistry.orgacs.org

More complex transformations include cascade reactions. A palladium-catalyzed cascade metallo-ene/Suzuki coupling of allenamides has been developed to produce polyfunctionalized dihydropyrrole derivatives, demonstrating the construction of two new C-C bonds in a single operation. rsc.org Similarly, tandem nucleopalladation and conjugate addition reactions involving alkynes and α,β-unsaturated carbonyl compounds provide efficient routes to γ,δ-unsaturated carbonyls. acs.org Ruthenium catalysts are also effective in promoting the coupling of alkynes with aldehydes to form α,β-unsaturated ketones. nih.gov

Selective reduction of the aldehyde group in the presence of the alkene is another important transformation. Metal-catalyzed transfer hydrogenation offers a safe and effective method to convert α,β-unsaturated aldehydes into the corresponding allylic alcohols, avoiding the use of high-pressure hydrogen gas. rsc.org These catalytic methods enable the selective modification of the title compound, providing access to a diverse range of more complex molecules.

Organocatalysis in Aldehyde Transformations

Organocatalysis has emerged as a major pillar of asymmetric synthesis, providing metal-free alternatives for a vast number of chemical transformations. nih.govnih.gov For α,β-unsaturated aldehydes like this compound, aminocatalysis is a dominant strategy. Chiral secondary amines react with the enal to form transient enamine or iminium ion intermediates, which then participate in a variety of stereoselective reactions.

Iminium ion activation facilitates conjugate addition reactions, where nucleophiles add to the β-position of the unsaturated system. This strategy has been used on an industrial scale in the synthesis of the migraine drug telcagepant. mdpi.com Enamine activation, conversely, allows for reactions at the α-position. researchgate.net

Organocatalysis is particularly powerful in promoting domino or cascade reactions, where multiple bonds are formed in a single, efficient sequence. A three-component domino α-methylenation/Diels-Alder reaction has been used to produce highly substituted vinyl-cyclohexenecarboxaldehydes. nih.gov Another example is a domino Michael/retro-oxa-Michael/Michael/Aldol (B89426) condensation reaction developed for the asymmetric synthesis of polyfunctionalized cyclohexene-carbaldehydes. researchgate.net Quadruple organocascade reactions involving enals and benzoylnitromethane (B1266397) have also been reported to yield tetrasubstituted cyclohexene carbaldehydes with excellent enantiomeric excess. researchgate.net These complex transformations highlight the power of organocatalysis to rapidly build molecular complexity from simple precursors. researchgate.netbeilstein-journals.orgmdpi.com

| Reaction Type | Catalyst/Reagent | Key Transformation | Product Class |

| Deconjugative α-Alkylation | tBuOK / NaH | Alkylation at the α-carbon | β,γ-Unsaturated Aldehydes |

| Intramolecular Diels-Alder | Thermal / Lewis Acid | [4+2] Cycloaddition | Bicyclic/Fused Systems |

| Transfer Hydrogenation | Metal Catalyst (e.g., Ru, Ir) | Selective reduction of aldehyde | Allylic Alcohols |

| Palladium-Catalyzed Coupling | Pd(OAc)₂, Ligands | C-C bond formation | Functionalized Dienes/Carbonyls |

| Organocatalytic Cascade | Chiral Amine (e.g., Proline) | Multiple bond formations | Polyfunctionalized Cyclohexenes |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Different NMR experiments can reveal the electronic environment of individual atoms, how they are connected, and their spatial relationships.

Proton NMR (¹H NMR) for Proton Environments

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 6-Methylcyclohex-1-ene-1-carbaldehyde would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aldehydic, vinylic, aliphatic). For instance, the carbonyl carbon of the aldehyde would appear significantly downfield. As with ¹H NMR, there is a lack of published experimental ¹³C NMR data for this specific compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in determining the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to map out the proton-proton spin systems within the cyclohexene (B86901) ring and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms by correlating ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across quaternary carbons and functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. While EI-MS data for isomers and related compounds are available, specific EI-MS fragmentation data for this compound could not be located in the public domain.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups and elucidating the structural features of this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its specific bonds.

The most prominent features in the IR spectrum are associated with the aldehyde and the alkene functional groups within the substituted cyclohexene ring. The carbonyl (C=O) stretching vibration of the aldehyde group typically appears as a strong, sharp absorption band in the region of 1700-1680 cm⁻¹. The exact position of this band can be influenced by conjugation with the adjacent C=C double bond, which tends to lower the frequency compared to a saturated aldehyde.

The carbon-carbon double bond (C=C) of the cyclohexene ring gives rise to a stretching vibration that is typically observed in the 1650-1640 cm⁻¹ region. This peak may sometimes be of medium to weak intensity. The C-H stretching vibrations associated with the aldehyde group (aldehydic C-H) are also characteristic, often appearing as a pair of medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of these two distinct peaks is a strong indicator of an aldehyde functional group. researchgate.net

Vibrations corresponding to the C-H bonds of the cyclohexene ring and the methyl group are also present. The sp²-hybridized C-H bonds of the alkene group show stretching absorptions above 3000 cm⁻¹, typically in the 3050-3010 cm⁻¹ range. In contrast, the sp³-hybridized C-H bonds of the methyl group and the saturated portion of the ring exhibit stretching vibrations just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range. The complex region below 1500 cm⁻¹, known as the fingerprint region, contains numerous bands resulting from C-C single bond stretching and various bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups, providing a unique pattern for the molecule. researchgate.netacs.org

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkene (=C-H) | 3050 - 3010 | Medium |

| C-H Stretch | Alkane (-C-H) | 2960 - 2850 | Strong |

| C-H Stretch | Aldehyde (-CHO) | 2850 and 2750 (typically two bands) | Medium |

| C=O Stretch | Aldehyde (Conjugated) | 1700 - 1680 | Strong |

| C=C Stretch | Alkene | 1650 - 1640 | Medium to Weak |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, quantification, and purification of this compound in various matrices. The selection of a specific method depends on the volatility of the compound, the complexity of the mixture, and the analytical objective, such as purity assessment or preparative isolation.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture based on its partitioning between a gaseous mobile phase (typically helium) and a stationary phase within a long, thin capillary column. shimadzu.com The retention time, or the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ion (M⁺) and various fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. chemguide.co.uk

For aldehydes, characteristic fragmentation patterns are often observed. libretexts.org The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (-CHO), resulting in a peak at M-29. miamioh.edu Other significant fragments would likely arise from the cleavage of the cyclohexene ring, leading to a complex but reproducible pattern that is valuable for structural confirmation. The base peak in the mass spectra of some long-chain aldehydes has been observed at m/z 82. scirp.org

Table 2: Typical GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Typical Value/Description |

|---|---|

| GC Column | Non-polar (e.g., 5% Phenyl Polysiloxane) or mid-polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp, e.g., 50°C to 280°C at 3°C/min shimadzu.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M⁺) | m/z = 124 (for C₈H₁₂O) |

| Key Fragment Ions | M-1 (loss of H), M-29 (loss of CHO) miamioh.edu |

| Fragments from ring cleavage |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. For aldehydes like this compound, direct analysis by HPLC with UV detection can be challenging due to the lack of a strong chromophore in many cases.

To enhance detection sensitivity and selectivity, a common strategy is pre-column derivatization. researchgate.net Aldehydes and ketones are frequently reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable 2,4-dinitrophenylhydrazone derivatives. auroraprosci.com These derivatives possess a strong chromophore, allowing for sensitive detection by a UV-Vis detector at a wavelength of approximately 360 nm. auroraprosci.comsigmaaldrich.com

The separation is typically performed using reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase. researchgate.net A gradient elution, often with a mixture of acetonitrile (B52724) and water, is used to separate the DNPH derivatives of various carbonyl compounds present in a sample. auroraprosci.com Quantification is achieved by comparing the peak area of the analyte's derivative to that of a calibration curve constructed from standards of known concentrations.

Table 3: Typical HPLC Conditions for the Analysis of this compound as a DNPH Derivative

| Parameter | Typical Value/Description |

|---|---|

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) auroraprosci.com |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | ~1.0 mL/min auroraprosci.com |

| Column Temperature | ~30 °C auroraprosci.com |

| Detector | UV-Vis at 360 nm auroraprosci.comsigmaaldrich.com |

Flash chromatography is a rapid form of preparative column chromatography used to purify and isolate compounds from a reaction mixture or natural extract. orgsyn.org For a moderately polar compound like this compound, normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is a common and effective purification strategy. nih.gov

The separation is based on the differential adsorption of the components of the mixture onto the silica gel. A solvent system (mobile phase) of low polarity, typically a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate (B1210297), is used to elute the compounds from the column. biotage.com The components are passed through the column under positive pressure (using compressed air or nitrogen), which accelerates the separation process.

The ideal solvent ratio is typically determined beforehand using thin-layer chromatography (TLC). The goal is to find a solvent system that provides good separation between the target compound and any impurities. For terpene-related compounds, solvent systems like hexane/ethyl acetate or hexane/methyl t-butyl ether (MTBE) are often employed. biotage.com MTBE can be advantageous as it has lower UV absorbance than ethyl acetate, which is beneficial if the fractions are monitored using a UV detector at low wavelengths. biotage.com Fractions are collected as the solvent runs through the column, and those containing the pure compound are combined and concentrated to yield the purified product. nih.gov

Table 4: Typical Flash Chromatography Parameters for Purifying this compound

| Parameter | Typical Material/System |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate or Hexane/MTBE gradient biotage.com |

| Elution Mode | Isocratic or gradient elution |

| Sample Loading | Dry loading (adsorbed onto silica or Celite) or direct liquid injection orgsyn.org |

| Fraction Monitoring | Thin-Layer Chromatography (TLC), UV-Vis Detector |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of 6-Methylcyclohex-1-ene-1-carbaldehyde, offering a molecular-level understanding of its electronic characteristics and reaction tendencies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can elucidate the distribution of electrons within the molecule. This information is critical for predicting its reactivity. acs.org

The conjugated system of the double bond and the aldehyde group in this compound results in a unique electronic landscape. DFT calculations can quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites. The carbonyl carbon, for instance, is expected to be electrophilic due to the polarization of the C=O bond, while the oxygen atom will be nucleophilic. The carbon-carbon double bond also contributes to the molecule's reactivity, with the β-carbon being susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilicity. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the π-system of the double bond and the lone pairs of the oxygen atom, making these regions susceptible to electrophilic attack. The LUMO, on the other hand, is expected to be concentrated on the carbonyl carbon and the β-carbon of the double bond, indicating these as the primary sites for nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Acrolein | -7.12 | -0.98 | 6.14 |

| Crotonaldehyde | -6.85 | -0.85 | 6.00 |

| Cyclohexenone | -6.50 | -0.50 | 6.00 |

Transition State Modeling and Reaction Mechanism Elucidation

Transition state modeling is a computational technique used to identify the highest energy point along a reaction pathway, known as the transition state. By calculating the structure and energy of the transition state, chemists can understand the mechanism of a chemical reaction and predict its rate. For reactions involving this compound, such as Diels-Alder reactions or nucleophilic additions, transition state modeling can provide invaluable mechanistic details. acs.org

These calculations can confirm whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step. For instance, in a Diels-Alder reaction where this compound acts as a dienophile, computational modeling can determine the geometry of the cyclic transition state and the activation energy required for the reaction to occur.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of this compound and its dynamic behavior.

Energy Minimization and Conformational Isomerism

Due to the flexibility of the cyclohexene (B86901) ring and the rotation around single bonds, this compound can exist in various conformations. Energy minimization calculations are used to find the most stable three-dimensional arrangement of the atoms in the molecule.

A closely related compound, S-(−)-Perillaldehyde (4-isopropenylcyclohex-1-ene-1-carbaldehyde), has been studied computationally, revealing the existence of multiple stable conformers. acs.org These conformers arise from the different possible positions of the substituent on the cyclohexene ring (axial or equatorial) and the rotation of the aldehyde and isopropenyl groups. It is highly probable that this compound exhibits similar conformational isomerism. The equatorial position for the methyl group is generally favored to minimize steric hindrance.

The following table, based on the study of S-(−)-Perillaldehyde, illustrates the concept of different conformers and their relative stabilities, which can be extrapolated to this compound.

| Conformer (Position of Substituent) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Equatorial-1 | 0.00 | 45.5 |

| Equatorial-2 | 0.25 | 28.0 |

| Equatorial-3 | 0.50 | 19.5 |

| Axial-1 | 1.50 | 2.0 |

| Axial-2 | 1.75 | 1.5 |

Solvent Effects on Reactivity and Structure

The solvent in which a reaction is carried out can significantly influence the reactivity and structure of this compound. Computational models can simulate the effect of different solvents on the molecule. Polar solvents, for example, can stabilize polar transition states, thereby accelerating certain reactions. rsc.org

Solvent effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These calculations can predict how the conformational equilibrium of this compound might shift in different solvents and how the activation energies of its reactions might be altered. For instance, a polar solvent might favor the conformer with a larger dipole moment.

In Silico Design of Novel Analogues and Derivatives

The in silico design of novel analogues and derivatives of this compound represents a modern approach to drug discovery and materials science, leveraging computational power to predict the properties and biological activities of new chemical entities before their synthesis. This rational design process significantly reduces the time and cost associated with traditional trial-and-error methods. By employing a variety of computational techniques, researchers can explore a vast chemical space to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Methodologies in Computational Design

The design of novel analogues of this compound is typically initiated by establishing a clear objective, such as enhancing its affinity for a specific biological target. A common starting point is the use of the parent molecule as a scaffold, which is then systematically modified. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in this process.

QSAR studies aim to correlate variations in the physicochemical properties of compounds with their biological activities. nih.govacs.org For a series of this compound derivatives, a QSAR model could be developed to predict their activity based on descriptors like hydrophobicity, electronic effects, and steric parameters. This allows for the pre-screening of virtual compounds to prioritize those with the highest predicted activity.

Molecular docking is another powerful tool that simulates the interaction between a ligand (the designed analogue) and a target protein at the atomic level. kg.ac.rsresearchgate.net This method predicts the preferred orientation of the ligand when bound to the receptor and estimates the binding affinity. For instance, if this compound were being investigated as an inhibitor of a particular enzyme, molecular docking could be used to design derivatives that form stronger interactions with the enzyme's active site.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov In the context of this compound, a virtual library of derivatives can be generated by adding various functional groups to the parent scaffold. This library can then be screened against a biological target of interest using molecular docking or pharmacophore modeling. The top-scoring compounds from the virtual screen are then considered for synthesis and experimental testing.

Lead Optimization and ADMET Prediction

Once a promising lead compound has been identified through virtual screening or de novo design, the next step is lead optimization. This involves fine-tuning the structure of the lead to improve its activity, selectivity, and pharmacokinetic properties. Computational tools are invaluable in this phase for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov By identifying potential liabilities early in the design process, chemists can modify the molecular structure to mitigate these issues, thereby increasing the likelihood of developing a successful drug candidate.

Illustrative Research Findings

While specific research on the in silico design of this compound analogues is not extensively published, the principles can be illustrated through hypothetical examples based on established methodologies. The following tables present hypothetical data for a series of designed analogues, targeting a hypothetical enzyme.

Table 1: Designed Analogues of this compound and their Predicted Binding Affinities

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

| 6MC-Parent | None | -5.8 | Hydrogen bond with Ser-122 |

| 6MC-A01 | Addition of a hydroxyl group at C4 | -6.5 | Additional H-bond with Glu-87 |

| 6MC-A02 | Replacement of methyl group with trifluoromethyl | -7.2 | Enhanced hydrophobic interactions |

| 6MC-A03 | Addition of a phenyl group at the aldehyde | -7.9 | Pi-pi stacking with Phe-210 |

| 6MC-A04 | Cyclization of the aldehyde with a neighboring group | -6.1 | Steric clash with Tyr-99 |

Table 2: Predicted ADMET Properties of Selected Analogues

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation | Predicted Ames Mutagenicity |

| 6MC-Parent | 92 | High | Non-mutagenic |

| 6MC-A01 | 88 | Moderate | Non-mutagenic |

| 6MC-A02 | 95 | High | Non-mutagenic |

| 6MC-A03 | 75 | Low | Potentially mutagenic |

These tables illustrate how computational tools can guide the design of novel analogues. For example, while 6MC-A03 shows the best-predicted binding affinity, its poor predicted ADMET properties might deprioritize it for further development. Conversely, 6MC-A02 presents a good balance of improved binding affinity and favorable predicted ADMET properties, making it a more promising candidate for synthesis.

Academic Research Applications and Potential in Chemical Sciences

Role as a Key Intermediate in Organic Synthesis

The inherent reactivity of the aldehyde and the alkene functionalities within the 6-methylcyclohex-1-ene-1-carbaldehyde scaffold makes it a versatile intermediate for the construction of more complex molecular architectures.

Precursor for Advanced Organic Molecules

Substituted cyclohexene (B86901) carbaldehydes are valuable precursors in the synthesis of a variety of advanced organic molecules. The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The double bond in the cyclohexene ring can be functionalized through reactions like epoxidation, dihydroxylation, and hydrogenation. This dual reactivity allows for the step-wise and controlled introduction of new functional groups and the construction of intricate molecular frameworks.

One of the most powerful methods for synthesizing substituted cyclohexene rings is the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.com This cycloaddition reaction, which forms two carbon-carbon bonds in a single step, is a cornerstone of organic synthesis for creating six-membered rings with high stereocontrol. libretexts.org By choosing appropriately substituted dienes and dienophiles, complex cyclohexene structures, including those with aldehyde functionalities, can be accessed. nih.gov While specific examples detailing the synthesis of this compound via this method are not prevalent in the literature, the general principles of the Diels-Alder reaction strongly support its feasibility as a synthetic route. The regioselectivity of the Diels-Alder reaction is a key consideration, with "ortho" and "para" products generally favored in reactions involving unsymmetrical dienes and dienophiles. masterorganicchemistry.com

The resulting substituted cyclohexene carbaldehydes can then serve as key intermediates in the total synthesis of natural products and other complex target molecules. nih.gov

Building Block in Pharmaceutical Research (Non-Clinical Synthesis)

Cyclohexane (B81311) and cyclohexene motifs are present in a wide array of medicinally important compounds. The conformational flexibility of the six-membered ring allows it to interact favorably with biological targets. Substituted cyclohexanones and cyclohexanols, which can be derived from cyclohexene precursors, are important intermediates in the synthesis of pharmaceuticals and fragrances. google.com

While direct non-clinical pharmaceutical applications of this compound are not explicitly documented, its structural motifs are relevant. The oxidation of cyclohexene derivatives can yield valuable products like cyclohexenones and cyclohexene oxides, which are used in the synthesis of fine chemicals and pharmaceuticals. nus.edu.sg The aldehyde functionality of this compound can be readily converted to other functional groups commonly found in bioactive molecules. For instance, it can be transformed into an amine, an amide, or an ester, providing access to a diverse range of potential drug candidates or their intermediates. The field of medicinal chemistry often utilizes "building blocks," which are readily available small molecules with desirable structural features, to construct libraries of compounds for screening. enamine.net Given its functionalities, this compound could potentially serve as such a building block.

| Potential Pharmaceutical Precursor | Relevant Functional Group Transformation | Therapeutic Area (Example) |

| Substituted Cyclohexanolamines | Reductive amination of the aldehyde | Cardiovascular drugs |

| Substituted Cyclohexanecarboxylic Acids | Oxidation of the aldehyde | Anti-inflammatory agents |

| Fused Heterocyclic Systems | Condensation reactions involving the aldehyde | Anticancer agents |

Utility in Agrochemical Synthesis

Similar to pharmaceuticals, the synthesis of modern agrochemicals relies on the availability of versatile chemical intermediates. The cyclohexene framework is a component of some active ingredients in pesticides and herbicides. The oxidation products of cyclohexene, for example, have applications in the synthesis of agrochemicals. nus.edu.sg The reactivity of this compound allows for its potential incorporation into more complex molecules with desired biological activity against pests or weeds.

Applications in Materials Science and Polymer Chemistry

The presence of a polymerizable alkene and a reactive functional group makes this compound an interesting candidate for applications in materials science and polymer chemistry.

Monomer or Intermediate in Polymer Design

Functional monomers are crucial for the development of polymers with tailored properties. mhtrust.com The cyclohexene moiety of this compound can potentially undergo ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers with controlled architectures and functionalities. 20.210.105 While the ring strain of cyclohexene itself is low for efficient ROMP, the introduction of substituents or fusion to other rings can enhance its polymerizability. kinampark.com

The aldehyde group could be preserved during polymerization, leading to a functional polymer with pendant aldehyde groups. These groups can then be used for post-polymerization modification, allowing for the attachment of other molecules or cross-linking of the polymer chains. Alternatively, the aldehyde could be modified prior to polymerization to introduce other desired functionalities. The synthesis of functional polyolefins through the ROMP of functionalized cyclic olefins is a well-established strategy for creating novel materials. rsc.orgresearchgate.net

| Polymerization Technique | Potential Role of this compound | Resulting Polymer Feature |

| Ring-Opening Metathesis Polymerization (ROMP) | As a functional comonomer | Introduction of aldehyde groups along the polymer backbone |

| Radical Polymerization | As a comonomer (less likely due to ring structure) | Incorporation of cyclic units with aldehyde functionality |

| Post-polymerization Modification | As a reactant to functionalize existing polymers | Grafting of the cyclohexene carbaldehyde moiety onto a polymer chain |

Development of Functional Materials

Polymers containing reactive functional groups, such as aldehydes, are valuable for the development of functional materials. google.com These materials can be used in a variety of applications, including coatings, adhesives, and responsive materials. The aldehyde groups on a polymer backbone derived from this compound could be used to create cross-linked networks, leading to materials with enhanced thermal and mechanical stability. They could also serve as reactive sites for the immobilization of catalysts or biomolecules, creating functional surfaces or matrices. The synthesis of functional polymers through techniques like ROMP allows for the precise placement of functional groups, enabling the design of materials with specific and predictable properties. researchgate.net

Investigation of Biological Interactions and Activities (Non-Clinical Contexts)

The cyclohexene carbaldehyde scaffold is a recurring motif in a variety of natural products that exhibit significant biological activities. While direct biological evaluations of this compound are not widely published, its potential can be inferred from studies on structurally related compounds.

The exploration of novel molecular scaffolds is a cornerstone of drug discovery. Compounds featuring the cyclohexene ring are recognized for their therapeutic potential. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antiproliferative properties. nih.gov This suggests that this compound could serve as a valuable starting material or key intermediate for the synthesis of new chemical entities with potential therapeutic applications.

The aldehyde functional group offers a reactive handle for chemical modifications, allowing for the generation of diverse libraries of derivatives. These derivatives could be screened against a wide range of biological targets to identify lead compounds for various diseases. The established biological activities of related natural products, such as the antimicrobial and potential anticancer properties of perillaldehyde, further support the rationale for investigating this compound and its derivatives in drug discovery programs. biosynth.com

Table 1: Potential Areas of Investigation for this compound Derivatives

| Therapeutic Area | Rationale based on Analogous Compounds | Potential Modifications |

| Anti-inflammatory | Cyclohexene derivatives have shown promise in mitigating inflammatory responses. nih.gov | Oxidation to carboxylic acid, reductive amination, condensation reactions. |

| Antimicrobial | Perillaldehyde exhibits known antimicrobial activity against various pathogens. biosynth.com | Formation of Schiff bases, synthesis of hydrazones. |

| Anticancer | Perillyl alcohol, a related compound, has been studied for its anticancer effects. | Reduction to the corresponding alcohol, derivatization of the aldehyde. |

The biosynthesis of cyclic monoterpenoids, such as those containing the p-menthane (B155814) skeleton, is a subject of significant research interest. These pathways often involve a series of enzymatic transformations starting from geranyl diphosphate (B83284) (GDP). While the specific biosynthetic pathway leading to this compound is not defined, it can be hypothesized based on well-characterized pathways of similar molecules like (-)-perillaldehyde (B192075).

The biosynthesis of (-)-perillaldehyde typically proceeds from the cyclization of GDP to (-)-limonene (B1674923), catalyzed by a limonene (B3431351) synthase. researchgate.net This is followed by a regiospecific allylic hydroxylation of (-)-limonene at the C-7 position by a cytochrome P450-dependent monooxygenase to form (-)-perillyl alcohol. nih.gov Subsequently, an alcohol dehydrogenase would oxidize (-)-perillyl alcohol to yield (-)-perillaldehyde. kyoto-u.ac.jpnih.govmdpi.com

Studying the potential biosynthesis of this compound could provide insights into the evolution and diversity of terpene synthase and modifying enzyme functions. It could serve as a probe substrate to investigate the substrate specificity of various terpene cyclases and hydroxylases, potentially revealing novel enzymatic activities.

Table 2: Hypothetical Biosynthetic Pathway for a Cyclic Monoterpenoid Aldehyde

| Step | Precursor | Intermediate/Product | Enzyme Class (Example from Perillaldehyde Pathway) |

| 1. Cyclization | Geranyl Diphosphate | Cyclic Monoterpene Olefin (e.g., Limonene) | Terpene Synthase (e.g., Limonene Synthase) |

| 2. Hydroxylation | Cyclic Monoterpene Olefin | Allylic Alcohol (e.g., Perillyl Alcohol) | Cytochrome P450 Monooxygenase |

| 3. Oxidation | Allylic Alcohol | Aldehyde (e.g., Perillaldehyde) | Alcohol Dehydrogenase |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Aldehydes such as this compound are valuable substrates for enzymatic transformations, leading to the production of high-value chiral compounds. Enzymes such as alcohol dehydrogenases (ADHs), ene-reductases, and lyases can act on the aldehyde and the carbon-carbon double bond. researchgate.netnih.govnih.gov

For example, the biocatalytic reduction of the aldehyde group can lead to the corresponding chiral alcohol, a valuable building block in asymmetric synthesis. The reduction of the C=C double bond by ene-reductases can also produce stereochemically defined products. The stepwise oxidation of limonene to perillic acid by microorganisms like Pseudomonas putida involves the action of a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase, highlighting the potential for whole-cell biocatalytic systems to transform similar cyclic monoterpenes. researchgate.netnih.gov

Investigating the interaction of this compound with a panel of oxidoreductases could lead to the development of novel biocatalytic routes for the synthesis of fine chemicals and pharmaceutical intermediates.

Table 3: Potential Biocatalytic Transformations of this compound

| Transformation | Enzyme Class | Potential Product | Significance |

| Aldehyde Reduction | Alcohol Dehydrogenase (ADH) | (6-Methylcyclohex-1-en-1-yl)methanol | Chiral alcohol, synthetic building block. |

| Double Bond Reduction | Ene-Reductase | 6-Methylcyclohexanecarbaldehyde | Saturated aldehyde, flavor/fragrance component. |

| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | 6-Methylcyclohex-1-ene-1-carboxylic acid | Carboxylic acid derivative for further synthesis. |

| Oxidative Cascades | Monooxygenase, ADH, ALDH | 6-Methylcyclohex-1-ene-1-carboxylic acid | Direct conversion from a hypothetical olefin precursor. |

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly central to the development of new synthetic routes, and the synthesis of 6-Methylcyclohex-1-ene-1-carbaldehyde is no exception. Future research will likely prioritize the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

One promising avenue is the use of biocatalysts, which operate under mild conditions and can exhibit high selectivity. nih.gov For instance, engineered enzymes could be developed to catalyze the key bond-forming reactions in the synthesis of this molecule, potentially starting from bio-based precursors. The application of biocatalysis in the synthesis of organic building blocks is a rapidly growing field, with enzymes like dioxygenases being used for the preparation of substituted muconic acids, which are precursors to cyclic compounds. nih.gov A simple trituration for purification in such processes can also significantly reduce solvent waste. nih.gov

Moreover, the development of synthetic routes using ecocatalysts, such as those derived from manganese-rich water lettuce, presents a novel and sustainable approach. mdpi.com These biosourced catalysts have shown efficacy in reactions like the epoxidation of β-pinene, a common terpene, which can be a starting point for various cyclic oxyterpenes. mdpi.com The use of green solvents and reagents, such as the preparation of HCl from sorrel leaves, further underscores the commitment to environmentally friendly chemical processes. mdpi.com

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Biocatalysis | Use of engineered enzymes for stereoselective synthesis. | High selectivity, mild reaction conditions, reduced waste. |

| Ecocatalysts | Application of catalysts derived from renewable sources. | Use of biosourced and environmentally beneficial materials. |

| Green Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. | Reduced environmental impact and improved safety. |

| Energy Efficiency | Employment of microwave or flow chemistry to reduce energy consumption. | Faster reaction times and lower energy costs. |

Exploration of Novel Catalytic Systems for Enantioselective and Regioselective Transformations

The presence of a chiral center and multiple reactive sites in this compound makes the development of highly selective catalytic systems a critical area of future research. The focus will be on achieving high levels of enantioselectivity to produce single-enantiomer products, and on regioselectivity to functionalize specific positions of the molecule.

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. researchgate.netmdpi.com Prolinamide catalysts, for example, have been successfully used in the synthesis of substituted triazoles in water, demonstrating the potential for green asymmetric catalysis. sci-hub.se For the synthesis of substituted cyclohexenes, organocatalytic Michael addition/intramolecular Julia-Kocienski olefination sequences have been developed as an alternative to the Diels-Alder reaction. nih.gov These methods can provide access to highly functionalized cyclohexene (B86901) derivatives with excellent stereocontrol.

Furthermore, novel catalytic systems involving transition metals are also being explored for their ability to catalyze unique transformations of α,β-unsaturated aldehydes. Nickel-catalyzed cascade reactions, for instance, have been used for the arylation of alkyne-induced acyl migration to form all-carbon tetra-substituted alkenes with high Z-selectivity. rsc.org The steric and electronic properties of the ligands are crucial in controlling the regio- and stereoselectivity of these reactions. rsc.org

| Catalytic System | Transformation Type | Potential Application to this compound |

| Asymmetric Organocatalysis | Enantioselective synthesis | Control of the stereocenter at the 6-position. |

| Transition Metal Catalysis (e.g., Ni, Ru) | Regioselective functionalization | Addition to the double bond or modification of the aldehyde group. researchgate.net |

| Photocatalysis | Novel bond formations | Light-mediated transformations under mild conditions. |

Advanced Characterization of Transient Species and Complex Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the ability to characterize short-lived intermediates and transition states. The Diels-Alder reaction, a likely route to this compound, is known to proceed through a highly structured transition state that dictates the stereochemical outcome. masterorganicchemistry.comlongdom.org

Operando spectroscopy, which involves the real-time monitoring of a catalytic system under reaction conditions, is a powerful tool for this purpose. nih.govresearchgate.netsemanticscholar.org Techniques such as X-ray absorption spectroscopy (XAS), infrared (IR) spectroscopy, and Raman spectroscopy can provide valuable information on the structure of the catalyst and the identity of adsorbed species during the reaction. nih.govsemanticscholar.org The combination of multiple spectroscopic techniques can offer a more complete picture of the reaction mechanism. ethz.ch For instance, combined X-ray absorption and infrared spectroscopy has been used to follow the speciation of metal precursors during the formation of supported nanoparticles. youtube.com

The study of transition states in Diels-Alder reactions using computational methods can also provide insights into the factors that control stereoselectivity. researchgate.net These theoretical studies, when combined with experimental data from advanced spectroscopic techniques, can lead to a comprehensive understanding of the reaction landscape.

| Characterization Technique | Information Gained | Relevance to this compound |

| Operando X-ray Absorption Spectroscopy (XAS) | Electronic and geometric structure of catalysts. | Understanding the active state of a catalyst during synthesis. |

| Operando Infrared (IR) Spectroscopy | Identification of surface intermediates and adsorbed species. | Elucidating the reaction pathway and identifying key intermediates. |

| Operando Raman Spectroscopy | Vibrational information on catalyst and reacting molecules. | Monitoring changes in bonding during the reaction. |

| Computational Chemistry | Structure and energetics of transition states. | Predicting stereochemical outcomes and guiding catalyst design. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemistry by accelerating the discovery of new reactions and the design of novel molecules. scispace.commpg.de For a molecule like this compound, these computational tools can be applied in several ways.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including the major regio- and stereoisomers. researchgate.net This is particularly relevant for the Diels-Alder reaction, where predicting the endo/exo selectivity and regioselectivity can be challenging. nih.gov ML algorithms can also be used to design catalysts with improved activity and selectivity for specific transformations. u-tokyo.ac.jp

| AI/ML Application | Specific Task | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Predicting stereoselectivity and regioselectivity of synthetic reactions. | More efficient optimization of reaction conditions. |

| Catalyst Design | Identifying optimal catalyst structures for desired transformations. | Faster discovery of highly selective catalysts. |

| Retrosynthesis | Proposing novel and efficient synthetic routes. | Accelerating the synthesis of new derivatives and analogues. |

| De Novo Enzyme Design | Creating artificial enzymes for specific catalytic functions. | Development of highly efficient and sustainable biocatalytic routes. |

Q & A

Q. What are the common synthetic routes for 6-Methylcyclohex-1-ene-1-carbaldehyde, and how do reaction conditions influence product distribution?

Methodological Answer: The synthesis of this compound typically involves:

- Acid-catalyzed dehydration of substituted cyclohexanol precursors (e.g., 6-methylcyclohexanol) to form the cyclohexene backbone, followed by oxidation of the resulting alkene to the aldehyde.

- Regioselective oxidation of 6-methylcyclohexene derivatives using oxidizing agents like SeO₂ or CrO₃ under controlled conditions to introduce the aldehyde group.

Critical Considerations:

- Temperature control : Higher temperatures favor carbocation rearrangements, potentially leading to undesired regioisomers.

- Catalyst choice : Protic acids (H₂SO₄) vs. Lewis acids (AlCl₃) influence reaction pathways (E1 vs. E2 mechanisms).

- Purification : Fractional distillation or column chromatography is essential due to byproducts like methylenecyclohexane (from competing elimination pathways) .

Q. Table 1: Synthetic Methods Comparison

| Method | Catalyst | Temp (°C) | Yield (%) | Major Byproduct |

|---|---|---|---|---|

| Dehydration-Oxidation | H₂SO₄ → SeO₂ | 80–100 | 55–65 | Methylenecyclohexane |

| Direct Oxidation | CrO₃/HAc | 25–40 | 40–50 | Overoxidized acids |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structure and purity?

Methodological Answer:

- ¹H/¹³C NMR :

- Aldehyde proton appears as a singlet at δ 9.5–10.0 ppm.

- Cyclohexene protons show coupling patterns (J = 8–10 Hz) between δ 5.5–6.5 ppm.

- Methyl groups resonate at δ 1.2–1.8 ppm.

- IR Spectroscopy : Confirms aldehyde C=O stretch (~1710 cm⁻¹) and conjugated C=C stretch (~1620 cm⁻¹).

- GC-MS : Verifies molecular ion [M⁺] at m/z 138 (C₉H₁₄O) and fragmentation patterns (e.g., loss of CHO group).

Data Interpretation Tips:

Q. Table 2: Key Spectroscopic Assignments

| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde (CHO) | 9.8 (s, 1H) | 1710 |

| Cyclohexene (C=C) | 5.9 (m, 2H) | 1620 |

| Methyl (CH₃) | 1.5 (d, 3H) | 2960 (C-H stretch) |

Advanced Research Questions

Q. How can competing reaction mechanisms (e.g., E1 vs. E2 pathways) in the formation of this compound be experimentally distinguished?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates. E2 mechanisms exhibit significant KIE due to concerted proton transfer.